Acetoxymethyl glycolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
acetyloxymethyl 2-hydroxyacetate |
InChI |
InChI=1S/C5H8O5/c1-4(7)9-3-10-5(8)2-6/h6H,2-3H2,1H3 |
InChI Key |
UAGPKUCWHBKBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acetoxymethyl Glycolate
Established Synthetic Routes to Acetoxymethyl Esters and Related Glycolates
The synthesis of acetoxymethyl esters, including acetoxymethyl glycolate (B3277807), relies on well-established chemical transformations. These routes typically involve the introduction of the acetoxymethyl group onto a suitable precursor molecule and the synthesis of the glycolate moiety itself from various starting materials.
Strategies for Acetoxymethylation, including use of halomethyl acetates
A primary strategy for the synthesis of acetoxymethyl ethers and esters involves the reaction of a precursor molecule, such as an alcohol or a phenol (B47542), with a halomethyl acetate (B1210297). nih.gov Bromomethyl acetate is a commonly employed reagent for this purpose. nih.gov The reaction is typically conducted in the presence of a base, such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIEA), in a suitable solvent. nih.gov
However, a notable challenge in this synthesis is the dual electrophilic nature of halomethyl esters. They possess two reactive sites: the halide-bearing carbon and the carbonyl carbon. nih.gov This bifurcated reactivity can lead to a mixture of the desired acetoxymethyl ether/ester and other esterification byproducts, potentially resulting in low conversion rates to the target compound. nih.gov For instance, the synthesis of monosubstituted acetoxymethyl fluorescein (B123965) has been reported with yields around 10%, necessitating careful optimization of reaction conditions to favor the desired product. nih.gov
An alternative approach for the generation of related haloalkyl ethers, such as chloromethyl methyl ether (MOMCl), involves the zinc(II)-catalyzed reaction between acetals and acid halides. organic-chemistry.org This method can achieve near-quantitative yields with low catalyst loading and allows the resulting haloalkyl ether solution to be used directly in subsequent reactions, which can be advantageous for handling potentially hazardous reagents. organic-chemistry.org
Table 1: Selected Conditions for Acetoxymethylation
| Precursor Type | Reagent | Base/Catalyst | Solvent | Key Observation | Reference |
| Phenolic Fluorophore | Bromomethyl Acetate | NaH or DIEA | N/A | Can result in a mixture of ester and ether products due to dual reactivity. nih.gov | nih.gov |
| Phenolic Fluorophore | Bromomethyl Acetate | K₂CO₃ / Phase Transfer Catalyst | CH₂Cl₂/H₂O | Two-phase system used for synthesis of resorufin (B1680543) acetoxymethyl ether. nih.gov | nih.gov |
| Acetal (B89532) | Acetyl Chloride | Zinc(II) salts (0.01 mol-%) | N/A | Provides haloalkyl ethers in near-quantitative yield. organic-chemistry.org | organic-chemistry.org |
Synthesis of Glycolate Derivatives for Acetoxymethylation (e.g., glycolylhydroxamic acids, α-hydroxyacetyl compounds)
Glycolylhydroxamic Acids: An improved, two-step method for the synthesis of N-glycolylhydroxamic acids has been developed. nih.govacs.orgsigmaaldrich.com This process begins with the acylation of arylhydroxylamines using acetoxyacetyl chloride. nih.govacs.orgsigmaaldrich.com The resulting acetoxy-ester intermediate is then subjected to saponification (hydrolysis of the ester bond) to yield the final N-glycolylhydroxamic acid product. nih.govacs.orgsigmaaldrich.com This method provides a reliable route to this class of glycolate derivatives.
α-Hydroxyacetyl Compounds: The α-hydroxyacetyl moiety, which is structurally related to glycolic acid, can be synthesized through several established organic reactions. For instance, α-hydroxy ketones can be prepared via the regioselective oxidation of vicinal diols using catalyst systems like RuCl₃/Oxone. organic-chemistry.org Another route involves the direct ketohydroxylation of 1-aryl-1-alkenes with hydrogen peroxide, catalyzed by 12-tungstophosphoric acid. organic-chemistry.org Furthermore, α-hydroxy carboxylic acids and their corresponding esters can be synthesized from aldehydes through one-pot procedures involving reagents like masked acyl cyanides. organic-chemistry.org
Novel Approaches in Acetoxymethyl Glycolate Synthesis
Recent advancements in synthetic chemistry offer new avenues for the preparation of this compound and its precursors, with a focus on stereochemical control and green chemistry principles.
Enantioselective Synthesis of Glycolate Scaffolds
The development of enantioselective synthetic methods is crucial for accessing chiral molecules with specific biological or material properties. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the literature, principles from related asymmetric syntheses can be applied. For example, the enantioselective acylation of racemic α-hydroxy-benzylphosphonates has been achieved, demonstrating that chiral scaffolds can be resolved or synthesized selectively. mdpi.com Such strategies could potentially be adapted to produce enantiomerically pure glycolate precursors for the synthesis of chiral this compound. This might involve the use of chiral catalysts or enzymes to selectively form one enantiomer of a glycolate derivative.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, is emerging as a sustainable and efficient synthetic tool. nih.govrsc.org This solvent-free approach has been successfully applied to the synthesis of a variety of organic compounds, including complex dyes and fluorophores. nih.gov Mechanochemical methods can enhance reaction rates and, in some cases, lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.orgrsc.org Although a specific mechanochemical synthesis for this compound has not been reported, the proven applicability of this technique to a wide range of organic transformations suggests its potential as a green alternative for the synthesis of this compound and its intermediates. nih.govresearchgate.net
Derivatization Reactions for Functional Modification
The acetoxymethyl group is often employed as an esterase-sensitive motif to mask polar functional groups in small molecules, thereby altering their properties. researchgate.netrsc.org This strategy is widely used in the design of prodrugs and profluorophores. nih.govnih.gov
A prominent example is the acetoxymethylation of diazeniumdiolates. nih.govnih.gov Attaching an acetoxymethyl group to the O²-position of a diazeniumdiolate converts the ionic parent compound into a neutral prodrug. nih.gov This neutral species can more readily cross cellular membranes. Once inside a cell, endogenous esterases cleave the acetoxymethyl group, releasing the active ionic compound. nih.govnih.gov This strategy significantly enhances the intracellular delivery and potency of the parent molecule. nih.gov
Similar functional modifications could be envisioned for this compound. The glycolate moiety or the acetoxy group could be further derivatized to attach other functional units, such as targeting ligands or reporter molecules. Furthermore, biocatalytic methods, which have been used for the selective acetylation and deacetylation of acetoxymethylated sugar derivatives, could offer a high degree of control for modifying the this compound structure. magnusgroup.orgpharmaceuticsconference.com
Acylation of Amines using Acetoxymethyl Reagents
The acylation of amines is a fundamental transformation in organic synthesis, leading to the formation of amides. libretexts.org While traditional acylating agents like acid chlorides and anhydrides are widely used, the development of novel reagents with unique reactivity and selectivity remains an active area of research. youtube.com In the context of acetoxymethyl chemistry, specific reagents have been developed to achieve the N-acetylation of amines.
One such reagent is tetra N-acetoxymethylglycoluril (TAMGU), which has been demonstrated as an effective and mild acetylating agent for the direct N-acetylation of primary amines. sphinxsai.com This method presents an environmentally benign approach to amide formation, with the reaction proceeding efficiently in dichloromethane (B109758) to yield the corresponding acylated amines in good yields. sphinxsai.com The by-product, tetrahydroxymethyl glycoluril, can be recycled, adding to the sustainability of the process. sphinxsai.com
The utility of this methodology is highlighted by its applicability to a range of primary amines, demonstrating its potential in the synthesis of complex molecules where the protection of amino groups is crucial. sphinxsai.com The reaction conditions for the N-acetylation of various amines using tetra acetoxymethylglycoluril are summarized in the table below.
Table 1: N-Acetylation of Primary Amines using Tetra Acetoxymethylglycoluril (TAMGU)
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | N-Phenylacetamide | 1 | 90 |
| 2 | p-Toluidine | N-(p-Tolyl)acetamide | 1 | 92 |
| 3 | p-Anisidine | N-(4-Methoxyphenyl)acetamide | 1 | 88 |
| 4 | Benzylamine | N-Benzylacetamide | 1.5 | 85 |
| 5 | n-Butylamine | N-Butylacetamide | 1.5 | 82 |
Data synthesized from research findings on the acylation of amines. sphinxsai.com
Formation of Acetoxymethyl Ethers and Their Research Applications
The formation of acetoxymethyl (AM) ethers is a valuable strategy for masking hydroxyl groups, particularly in the context of developing profluorophores and other chemical probes. nih.gov Phenolic fluorophores, which are widely used in biological imaging, can be rendered non-fluorescent and cell-permeable by acylating their phenolic hydroxyl groups. rsc.org However, the resulting esters can be unstable to hydrolysis. nih.gov
The introduction of an acetoxymethyl ether linkage provides a more stable alternative. researchgate.net These AM ether-masked fluorophores exhibit low background fluorescence, enhanced chemical stability, and are efficiently cleaved by intracellular esterases to release the fluorescent parent molecule. nih.gov This approach has been successfully applied to a variety of fluorophores, including fluorescein, resorufin, and Tokyo Green. nih.gov
The synthesis of acetoxymethyl ethers typically involves the reaction of the corresponding alcohol or phenol with an acetoxymethyl halide, such as bromomethyl acetate, in the presence of a base. nih.gov The reaction conditions can be optimized to achieve high yields of the desired AM ether.
The research applications of acetoxymethyl ethers are primarily centered on their use as fluorogenic probes for detecting esterase activity in living cells and for imaging various biological processes. researchgate.net The enhanced stability of the AM ether linkage compared to a simple ester linkage allows for more reliable and robust experimental outcomes. nih.gov
Table 2: Synthesis of Fluorogenic Acetoxymethyl Ethers
| Fluorophore | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Fluorescein | Bromomethyl acetate | Hünig's base | DMF | 75 |
| Resorufin | Bromomethyl acetate | K2CO3 | H2O/CH2Cl2 | 68 |
| Tokyo Green | Bromomethyl acetate | Hünig's base | DMF | 79 |
| 4-Carboxyresorufin | Bromomethyl acetate | K2CO3 | H2O/CH2Cl2 | N/A |
Data synthesized from research on the synthesis and utility of fluorogenic acetoxymethyl ethers. nih.gov
Chemical Reactivity and Mechanistic Investigations of Acetoxymethyl Glycolate
Hydrolysis Mechanisms of Acetoxymethyl Esters
Acetoxymethyl (AM) esters are a class of compounds frequently used to mask carboxylic acids, rendering them more lipophilic. aatbio.com Their utility stems from their relative stability in aqueous solution, coupled with their susceptibility to cleavage by intracellular esterases. aatbio.comnih.gov However, they can also undergo non-enzymatic hydrolysis.
The non-enzymatic hydrolysis of acetoxymethyl esters is a two-step process. researchgate.net The first step involves the cleavage of the acetate (B1210297) ester bond, which can be catalyzed by either acid or base, similar to standard ester hydrolysis mechanisms. ucoz.com This initial hydrolysis yields an unstable hemiacetal intermediate (an α-hydroxy ether). nih.gov This intermediate rapidly and spontaneously decomposes in the second step to release the free carboxyl group of the glycolate (B3277807), along with formaldehyde (B43269) and acetic acid. researchgate.netnih.gov
The general mechanism can be summarized as follows:
Ester Cleavage: The acetate group is hydrolyzed, forming a highly unstable hemiacetal.
Decomposition: The hemiacetal intermediate breaks down to yield the final products.
Studies have shown that acetoxymethyl esters are surprisingly stable to hydrolysis in the absence of enzymes or strong bases. ucsd.edu For instance, the loss of ester groups in a buffer solution can be moderate, with one study noting a loss of about 5% per hour at room temperature for a similar compound, Bt₂cAMP/AM. ucsd.edu This inherent stability is a key feature of the acetoxymethyl protecting group strategy.
The stability of ester-containing molecules can be significantly influenced by structural modifications. In the case of acetoxymethyl esters, the key modification compared to a simple ester is the insertion of an oxygen-methylene (-O-CH₂-) group between the core molecule's oxygen and the acetate's carbonyl group. nih.gov
This structural feature significantly enhances chemical stability against spontaneous hydrolysis. The increased stability is attributed to the alteration of the leaving group's pKa. nih.gov During hydrolysis, the cleavage releases a hemiacetal rather than a phenol (B47542) or a simple alcohol. This hemiacetal is a less favorable leaving group, which slows down the rate of non-enzymatic hydrolysis compared to, for example, simple acetate esters like fluorescein (B123965) diacetate, which exhibit poor chemical stability in aqueous buffers. researchgate.netnih.gov This modification effectively insulates the labile ester group from the rest of the molecule, allowing for greater stability while still permitting enzymatic cleavage. nih.gov
| Feature | Simple Acetate Ester (e.g., Fluorescein Diacetate) | Acetoxymethyl Ester | Impact of Modification |
| Linkage | R-O-C(=O)CH₃ | R-O-CH₂-O-C(=O)CH₃ | Insertion of an oxygen-methylene spacer. |
| Initial Product of Hydrolysis | R-OH (Alcohol/Phenol) + Acetic Acid | R-O-CH₂-OH (Hemiacetal Intermediate) + Acetic Acid | Forms a less stable, transient intermediate. |
| Chemical Stability | Generally lower; prone to spontaneous hydrolysis. researchgate.net | Generally higher in aqueous buffers. nih.govucsd.edu | The modification significantly increases hydrolytic stability. |
| Leaving Group pKa | pKa of the corresponding alcohol/phenol. | pKa of formaldehyde hydrate (B1144303) (approx. 12.78). nih.gov | The effective leaving group has a higher pKa, disfavoring cleavage. |
Reactivity of the Glycolate Moiety in Acetoxymethyl Glycolate
The glycolate portion of the molecule contains a reactive α-hydroxy ester functionality. This moiety can participate in a variety of carbon-carbon bond-forming reactions and can be a target for oxidation.
The glycolate aldol (B89426) reaction, which involves the condensation of an α-alkoxyacetate with an aldehyde, is a powerful transformation for the stereocontrolled synthesis of 1,2-diols. nih.govchemrxiv.org These reactions create a new carbon-carbon bond and can generate two new contiguous stereocenters. nih.gov Gaining control over the stereochemistry of these newly formed centers is a significant goal in organic synthesis.
Researchers have developed innovative methods to achieve high diastereoselectivity. One such method is a tandem Wittig rearrangement/aldol reaction of O-benzyl or O-allyl glycolate esters. This process generates the required enolate under very mild conditions, avoiding the need for strong bases, and proceeds to react with various aldehydes to yield 1,2-diol products with excellent diastereoselectivity, often greater than 20:1. nih.govorganic-chemistry.org
Another advanced approach is the enantioselective decarboxylative glycolate aldol reaction. nih.govchemrxiv.org In this method, a benzyloxy-functionalized malonic acid half thioester is used as an equivalent of an activated glycolate. This robust reaction operates at room temperature and provides access to highly enantioenriched syn-diols from a range of aromatic and aliphatic aldehydes. nih.gov
| Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
| Benzaldehyde | >20:1 | N/A | 79 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | >20:1 | N/A | 81 | organic-chemistry.org |
| 2-Naphthaldehyde | >20:1 | N/A | 71 | organic-chemistry.org |
| Cinnamaldehyde | >20:1 | N/A | 75 | organic-chemistry.org |
| Propanal (in situ) | 96:4 | 98:2 | 90 | chemrxiv.org |
| Isovaleraldehyde | 95:5 | 98:2 | 99 | chemrxiv.org |
| Hydrocinnamaldehyde | 95:5 | 98:2 | 99 | chemrxiv.org |
The glycolate moiety is at an oxidation state that can be readily transformed. In biological systems, glycolate is oxidized to glyoxylate (B1226380), a reaction catalyzed by glycolate oxidase in peroxisomes, which involves the uptake of O₂. nih.gov This transformation is a key step in the photorespiration pathway in plants. nih.gov The resulting glyoxylate can then be further metabolized. nih.gov
In chemical synthesis, the oxidative esterification of ethylene (B1197577) glycol represents a direct route to methyl glycolate, highlighting the accessibility of this structure through oxidation. rsc.org The glycolate ester itself can be subject to further oxidation. For instance, the non-enzymatic reaction of glyoxylate (the oxidized form of glycolate) with hydrogen peroxide has been studied, indicating that the α-keto ester is susceptible to oxidative decarboxylation under certain conditions. nih.gov The oxidation of the hydroxyl group in glycolate esters can provide access to valuable α-keto esters or, with more vigorous reagents, could lead to cleavage of the carbon-carbon bond.
Exploration of Reaction Intermediates and Transition States
Understanding the transient species that are formed during the reactions of this compound is fundamental to explaining its reactivity and selectivity. Chemical reactions proceed from reactants to products through one or more high-energy transition states, and in multi-step reactions, they may involve the formation of reaction intermediates. solubilityofthings.comlibretexts.org
A reaction intermediate is a relatively stable, yet short-lived, species that exists in a local energy minimum between two transition states. organicchemistrytutor.comlibretexts.org It is a distinct molecular entity that is formed from the reactants and reacts further to give the products. slideshare.net A transition state is the highest energy point on the reaction coordinate between reactants and products (or intermediates). It is an unstable, fleeting configuration of atoms where bonds are in the process of breaking and forming, and it cannot be isolated. solubilityofthings.comorganicchemistrytutor.com
In the context of this compound's reactions:
Hydrolysis: The hydrolysis of the acetoxymethyl ester proceeds through a tetrahedral intermediate , which is common for acyl substitution reactions. More uniquely, the subsequent breakdown of the acetal (B89532) involves a hemiacetal intermediate, as previously described. researchgate.netnih.gov
Aldol Reaction: The reactivity of the glycolate moiety in aldol reactions is dependent on the formation of an enolate intermediate . This enolate is the key nucleophile that attacks the aldehyde. nih.gov The stereochemical outcome of the reaction is determined by the geometry of the transition state . Models such as the Zimmerman-Traxler model, which depicts a six-membered ring transition state involving the enolate, the aldehyde, and a metal cation, are often used to explain the high diastereoselectivity observed in these reactions. acs.org
Sₙ1-type Reactions: In other contexts, reactions involving ester groups can proceed through different mechanisms. For example, the acid-catalyzed hydrolysis of esters of tertiary alcohols can proceed via an Aₐₗ1 mechanism, which involves the formation of a stable carbocation intermediate . ucoz.comlibretexts.org
By studying these intermediates and transition states through computational chemistry and kinetic experiments, a deeper understanding of the reaction mechanisms, rates, and selectivity can be achieved.
Spectroscopic and Computational Approaches to Intermediate Identification
Spectroscopic Identification of Intermediates
Spectroscopic methods are invaluable for detecting and characterizing transient species formed during the reaction of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information about intermediates, even at low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the direct detection of the primary tetrahedral intermediate in the hydrolysis of this compound is challenging due to its short lifetime, ¹H NMR spectroscopy can be used to identify key structural motifs that signal its formation. In studies of analogous acetoxymethyl esters, the formation of a hemiacetal intermediate is inferred from the appearance of a characteristic signal for the hemiacetal proton (O-CH-O). This proton typically resonates in a distinct region of the ¹H NMR spectrum.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Hemiacetal Intermediates
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
| Hemiacetal Proton (O-CH-O) | 5.8 - 6.2 | Quartet |
| Acetyl Methyl Protons (CH₃-C=O) | 2.0 - 2.2 | Singlet |
| Methylene (B1212753) Protons (O-CH₂-C=O) | 4.5 - 4.8 | Singlet |
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the disappearance of reactant bands and the appearance of product and intermediate bands. The hydrolysis of the ester group in this compound would be expected to show a decrease in the intensity of the ester C=O stretching vibration and the appearance of bands corresponding to the O-H stretch of the carboxylic acid and alcohol products. The transient hemiacetal intermediate would possess characteristic C-O stretching frequencies, though its low concentration and rapid decomposition make direct observation difficult.
Interactive Data Table: Key Infrared Absorption Frequencies in the Hydrolysis of a Representative Ester
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1735 - 1750 |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 |
| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |
| Hemiacetal C-O | Stretch | 1000 - 1200 |
Computational Approaches to Intermediate Identification
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms and characterizing transient intermediates that are difficult to study experimentally. arxiv.org These methods allow for the calculation of the geometric structures, energies, and vibrational frequencies of reactants, transition states, and intermediates.
Density Functional Theory (DFT) Calculations: Theoretical studies on the hydrolysis of simple esters, which serve as a model for this compound, have provided detailed insights into the reaction pathway. DFT calculations can map the potential energy surface of the reaction, identifying the low-energy pathways and the structures of all stationary points, including intermediates and transition states.
For the hydrolysis of an ester, computational models predict the formation of a tetrahedral intermediate. The calculated properties of this intermediate can then be used to support or interpret experimental findings.
Interactive Data Table: Calculated Properties of a Tetrahedral Intermediate in a Model Ester Hydrolysis (DFT)
| Property | Calculated Value |
| Relative Energy (kcal/mol) | +10 to +15 |
| Key Bond Length C-O (Å) | ~1.40 |
| Key Bond Angle O-C-O (°) | ~109.5 |
| Imaginary Frequency | None (Indicates a stable intermediate) |
By combining spectroscopic and computational approaches, a more complete picture of the chemical reactivity of this compound can be developed. Spectroscopic methods provide experimental evidence for the existence of intermediates, while computational studies offer detailed structural and energetic information that is often inaccessible through experimentation alone. This synergistic approach is crucial for a thorough understanding of the mechanistic intricacies of this compound.
Enzymatic Biotransformation and Esterase Activity with Acetoxymethyl Glycolate Substrates
Extracellular and Intracellular Esterase Hydrolysis of Acetoxymethyl Esters
The cleavage of acetoxymethyl esters is initiated by esterases present both outside and inside cells. This dual activity has significant implications for the delivery and retention of substances that are chemically modified with AM groups to enhance their membrane permeability. The classical approach involves masking charged sites on a molecule with AM groups, creating a more hydrophobic compound that can diffuse across the plasma membrane. nih.gov Once inside the cell, cytosolic esterases are expected to cleave the AM groups, regenerating the charged molecule and effectively trapping it within the cytosol. nih.gov
Cytosolic Esterase Activity and Intracellular Trapping Mechanisms
The intended mechanism for AM-based delivery relies on the action of intracellular esterases. nih.gov These enzymes, which are abundant in the cytosol of various cell types, are responsible for cleaving the ester bonds of AM-modified molecules that have successfully crossed the cell membrane. nih.govnih.gov This enzymatic action reverts the molecule to its original, often more polar and charged state, which is less able to diffuse back across the lipid bilayer of the cell membrane, leading to its intracellular accumulation. nih.gov
Carboxylesterases (CEs) are a key class of enzymes involved in this process. nih.gov They are found in numerous tissues, with particularly high activity in the liver, and play a crucial role in the metabolism of various endogenous and exogenous compounds, including the activation of ester-containing prodrugs. nih.govnih.gov Studies on reconstructed human epidermal models have confirmed that esterase activity, specifically carboxyl esterase activity, is predominantly localized in the cytosolic fraction of cells rather than the microsomal fraction. nih.gov This cytosolic localization is essential for the effective trapping of molecules delivered via the AM ester strategy. nih.govnih.gov
Specificity and Kinetics of Esterase-Mediated Cleavage
The efficiency of esterase-mediated cleavage is determined by the enzyme's specificity for the substrate and the kinetics of the reaction. Esterases typically show a preference for hydrolyzing esters with short-chain acids. researchgate.net The interaction is highly specific, with some enzymes exhibiting distinct regioselectivity, meaning they preferentially cleave ester groups at certain positions on a molecule. nih.govmdpi.com
Research on the kinetics of AM ester hydrolysis in plasma indicates a near first-order reaction, suggesting that the esterase activity is very high and does not become saturated by the substrate. nih.gov The rate of this enzymatic reaction is also influenced by temperature, with one study showing a temperature coefficient (Q₁₀) of 2.1, which is consistent with typical enzymatic reactions. nih.gov While there is extensive knowledge about esterase activity, specific details distinguishing the substrate preferences of extracellular versus intracellular esterases are not widely available. nih.gov Such differences could potentially be exploited to design AM prodrugs that are more resistant to plasma esterases while remaining excellent substrates for cytosolic enzymes, thereby enhancing targeted intracellular delivery. nih.gov
| Parameter | Observation in Plasma | Reference |
| Reaction Kinetics | Near first-order | nih.gov |
| Saturation | Not saturated by high substrate concentrations | nih.gov |
| Temperature Dependence (Q₁₀) | 2.1 | nih.gov |
Modulation of Esterase Activity by Organic Solvents and Other Factors in Research Assays
In research settings, the activity of esterases can be significantly influenced by the composition of the assay medium, particularly the presence of organic solvents. nih.gov Organic solvents are often necessary to dissolve poorly water-soluble substrates for enzymatic assays. nih.govcsic.es However, their presence can either enhance, inhibit, or have no effect on enzyme activity, depending on the specific enzyme, solvent, and its concentration.
Generally, hydrophilic or water-miscible solvents like methanol, ethanol, and acetonitrile (B52724) can inactivate esterases, potentially by stripping away the essential water layer surrounding the enzyme that is crucial for its structure and function. researchgate.net Conversely, low concentrations of certain solvents, such as dimethylsulfoxide (DMSO), have been shown to enhance the hydrolytic activity of some esterases. csic.es For many esterases, there is a critical concentration of an organic solvent above which the enzyme's activity begins to decrease, leading to gradual inactivation. researchgate.net The stability and activity of esterases in the presence of organic solvents is a highly desired property for industrial biocatalysis. nih.govnih.gov High-throughput screening methods have been developed to identify novel organic-solvent-tolerant esterases for biotechnological applications. nih.gov
| Organic Solvent | Effect on Esterase Activity | Reference |
| Methanol | Generally inactivating, but some tolerance observed | researchgate.netnih.gov |
| Ethanol | Generally inactivating, but some tolerance observed | researchgate.netnih.gov |
| Acetonitrile | Can be disruptive; some enzymes show tolerance or activation | nih.govnih.gov |
| Dimethylsulfoxide (DMSO) | Can enhance activity at low concentrations | csic.es |
Biotransformation Pathways of Glycolate (B3277807) Derivatives in Research Models
In various research models, particularly involving microorganisms, glycolate and its derivatives are key metabolites in engineered biotransformation pathways. These pathways are designed for the sustainable production of valuable chemicals from renewable resources.
Microbial Conversion of Glycolate Precursors
Microorganisms, particularly bacteria like Escherichia coli, have been extensively engineered to produce glycolate from various carbon sources. researchgate.netnih.gov These biotransformation pathways often involve the introduction of heterologous genes or the modification of native metabolic routes to channel precursors towards glycolate synthesis.
Common precursors investigated in research models include:
Xylose and Glucose: New metabolic routes have been established in E. coli to convert sugars like xylose and glucose into glycolate. researchgate.netnih.gov One pathway involves converting D-xylose to D-xylonate, which is then metabolized to glycolaldehyde (B1209225) and subsequently oxidized to glycolate. nih.gov
Ethylene (B1197577) Glycol: While not a natural substrate for E. coli, the organism can be engineered to convert ethylene glycol into glycolate. researchgate.net This pathway offers a branched topology that can decouple cell growth from glycolate production, which is advantageous for optimizing yields. researchgate.net
Acetate (B1210297): In systems designed for the synergetic use of multiple carbon sources, acetate can be converted to glycolate, while glucose provides the necessary reducing power (NADPH) for the conversion. researchgate.net
In these microbial systems, glycolate can be a final product or an intermediate that is further converted to other molecules like glyoxylate (B1226380) by enzymes such as glycolate oxidase. asm.org The efficiency of these pathways is a central focus of metabolic engineering, aiming to maximize the carbon yield and productivity of the desired chemical. researchgate.netnih.gov
Engineered Metabolic Pathways for Glycolate Production
Glycolate is a valuable platform chemical used in various industries, and significant research has focused on developing microbial and plant-based systems for its sustainable production from renewable feedstocks. nih.govresearchgate.net Metabolic engineering strategies have been employed to construct and optimize biosynthetic pathways, primarily in organisms like Escherichia coli and tobacco plants. nih.govnih.gov
Glycolate Production in Escherichia coli
E. coli has been extensively engineered to produce glycolate from various carbon sources, most notably glucose and xylose, by leveraging and augmenting its native metabolic pathways.
Production from Glucose: The primary route for glycolate production from glucose in E. coli involves redirecting carbon flux through the glyoxylate shunt. nih.gov Key engineering strategies include:
Enhancing the Glyoxylate Shunt : The central step is the conversion of isocitrate to glyoxylate, catalyzed by isocitrate lyase (encoded by aceA). researchgate.net The subsequent reduction of glyoxylate to glycolate is carried out by glyoxylate reductase (encoded by ycdW). nih.govresearchgate.net Overexpression of these two enzymes is a foundational step to pull carbon toward the target product. nih.gov
Blocking Competing Pathways : To maximize the carbon flux towards glyoxylate, competing pathways are often deleted. This includes knocking out the genes for malate (B86768) synthase (aceB and glcB), which consumes glyoxylate. researchgate.net
Redirecting Carbon Flux from the TCA Cycle : To force more carbon into the glyoxylate shunt, the activity of isocitrate dehydrogenase (ICDH), which directs isocitrate into the tricarboxylic acid (TCA) cycle, is reduced or eliminated. nih.govdoi.org
Resolving Cofactor Imbalance : The reduction of glyoxylate to glycolate requires NADPH, but glycolysis primarily produces NADH. nih.govdoi.org This cofactor imbalance is addressed by introducing an NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase (gapC) from Clostridium acetobutylicum to generate NADPH during glycolysis. nih.govdoi.org Additionally, the gene for soluble transhydrogenase (sthA) can be deleted to conserve the NADPH pool. nih.govdoi.org
Production from Xylose: Xylose, a major component of lignocellulosic biomass, is an attractive alternative feedstock for glycolate production. d-nb.info Novel pathways have been constructed in E. coli to convert xylose to glycolate efficiently:
Introducing a Xylose Oxidation Pathway : A new route was established by introducing the NAD⁺-dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus. d-nb.inforesearchgate.net These enzymes convert D-xylose into D-xylonate.
Utilizing Native Enzymes : The D-xylonate is then converted to glycolaldehyde and pyruvate (B1213749) via the action of native E. coli enzymes, including xylonate dehydratase (yjhG) and 2-keto-3-deoxy-d-xylonate aldolase (B8822740) (yjhH). d-nb.info The glycolaldehyde is subsequently oxidized to glycolate.
Combining Pathways : The efficiency of this route can be improved by combining it with the glyoxylate reduction pathway, allowing pyruvate to be converted back into glycolate. nih.gov
Reducing Byproduct Formation : A common issue is the accumulation of acetate as a byproduct. d-nb.inforesearchgate.net Deleting genes such as ackA (acetate kinase) significantly reduces acetate formation and redirects carbon toward glycolate, leading to higher titers and yields. d-nb.inforesearchgate.net
Table 1: Summary of Engineered E. coli Strains for Glycolate Production
| Carbon Source | Key Genetic Modifications | Host Organism | Glycolate Titer (g/L) | Yield | Reference |
|---|---|---|---|---|---|
| Glucose | Overexpression of aceA, ycdW; Deletion of icd, sthA; Integration of gapC | E. coli | 41.0 | 1.87 mol/mol glucose | nih.gov |
| Glucose & Acetate | Upregulation of acs, gltA, aceA, ycdW, zwf, pgl, tktA; Deletion of pfkA, pfkB, ptsI, sthA | E. coli | 73.3 | 0.85 mol/mol acetate | nih.gov |
| Xylose | Introduction of xdh, xylC from C. crescentus; Deletion of ackA, iclR | E. coli | 43.6 | 0.46 g/g xylose | d-nb.inforesearchgate.net |
Table 2: Key Enzymes in Engineered Glycolate Production Pathways
| Enzyme Name | Gene Name | Function in Pathway | Source Organism |
|---|---|---|---|
| Isocitrate Lyase | aceA | Cleaves isocitrate to glyoxylate and succinate (B1194679) | Escherichia coli |
| Glyoxylate Reductase | ycdW / ghrA | Reduces glyoxylate to glycolate | Escherichia coli |
| NADP⁺-dependent GAPDH | gapC | Generates NADPH during glycolysis | Clostridium acetobutylicum |
| Xylose Dehydrogenase | xdh | Oxidizes D-xylose to D-xylonolactone | Caulobacter crescentus |
| Xylonolactonase | xylC | Hydrolyzes D-xylonolactone to D-xylonate | Caulobacter crescentus |
| Glycolate Dehydrogenase | CrGDH | Converts glycolate to glyoxylate in synthetic photorespiration | Green Algae |
Synthetic Pathways in Plants
In C3 plants, the oxygenase activity of the enzyme RuBisCO produces 2-phosphoglycolate (B1263510), a toxic compound that is recycled through a costly process called photorespiration, which releases CO₂ and ammonia (B1221849) and can reduce crop yields by 20-50%. nih.govnih.gov A key intermediate in this pathway is glycolate. consensus.app Researchers have engineered synthetic metabolic pathways to bypass the native photorespiration process and metabolize glycolate more efficiently within the chloroplast. nih.govplantae.org
Three alternative pathways have been tested in tobacco plants. nih.gov One of the most successful designs involved introducing two enzymes: a glycolate dehydrogenase from green algae and a malate synthase from squash. plantae.org This synthetic route converts glycolate into glycerate entirely within the chloroplast, a more direct and energy-efficient process that avoids the loss of carbon as CO₂. nih.gov To maximize the flux through this new pathway, a native chloroplast glycolate transporter was downregulated using RNA interference (RNAi), preventing glycolate from exiting into the conventional photorespiratory pathway. nih.govplantae.org Field trials of these engineered tobacco plants showed a significant increase in biomass productivity by over 40%, demonstrating the potential of this strategy to enhance crop yields. nih.govconsensus.app
Role in Prodrug Strategies: Academic and Mechanistic Perspectives
The Acetoxymethyl Group as a Pro-moiety in Prodrug Design Research
The selection of a pro-moiety is a deliberate process guided by the need to resolve specific undesirable properties of a parent drug molecule. The acetoxymethyl group is frequently employed to enhance lipophilicity, which can improve passage across biological membranes. scirp.orguobabylon.edu.iq
The core objective of a pro-moiety is to alter the physicochemical properties of a parent drug in a temporary and reversible manner. ewadirect.com An ideal pro-moiety should be non-toxic and efficiently cleaved at the desired site of action, releasing the active drug and an inert, easily excretable carrier molecule. uobabylon.edu.iq Key principles guiding the design of pro-moieties like the acetoxymethyl group include:
Increased Stability: The pro-moiety can protect the parent drug from chemical or enzymatic degradation, for instance, in the acidic environment of the stomach or during first-pass metabolism in the liver. scirp.org
Site-Specific Delivery: While challenging, pro-moieties can be designed to be cleaved by enzymes that are overexpressed in specific tissues or cells, such as tumors, thereby concentrating the active drug at its target. ewadirect.com
Controlled Release: The chemical nature of the pro-moiety and its linkage to the drug can be modified to control the rate of cleavage, allowing for a sustained release of the active agent and prolonging its therapeutic effect. nih.gov
Reversible masking involves the covalent attachment of a pro-moiety to a functional group on the parent drug, which is later cleaved in vivo. Esters are the most common linkage used in prodrug design, particularly for drugs containing carboxylic acid or hydroxyl groups. uobabylon.edu.iq
The acetoxymethyl group is a classic example of a carrier-linked prodrug, specifically a bipartite prodrug where the carrier is connected directly to the drug. orientjchem.org The strategy involves converting a polar functional group into a less polar ester. This modification significantly increases the molecule's lipophilicity. Once absorbed and distributed in the body, the ester bond is designed to be readily hydrolyzed by ubiquitous esterase enzymes, regenerating the original functional group and releasing the active drug. uobabylon.edu.iq This bioconversion is typically a two-step process for acetoxymethyl esters: enzymatic cleavage of the acetyl ester yields a highly unstable hemiacetal intermediate, which then spontaneously decomposes to release the active drug, formaldehyde (B43269), and acetic acid.
Enzymatic Lability of Acetoxymethyl Prodrugs
The success of acetoxymethyl-based prodrugs hinges on their predictable and efficient cleavage by endogenous enzymes to liberate the active parent compound. This bioactivation is primarily mediated by a diverse family of hydrolytic enzymes.
The activation of acetoxymethyl prodrugs is catalyzed by esterases, a broad class of enzymes found in high concentrations in the blood, liver, and other tissues. uobabylon.edu.iq These enzymes, including carboxylesterases, acetylcholinesterase, and butyrylcholinesterase, hydrolyze the ester bond of the pro-moiety. uobabylon.edu.iq
The mechanism proceeds as follows:
An esterase enzyme recognizes and cleaves the terminal ester bond of the acetoxymethyl group.
This initial hydrolysis releases an acyloxy intermediate and generates a highly unstable hydroxymethyl (hemiacetal) derivative of the parent drug.
This intermediate spontaneously and rapidly undergoes non-enzymatic decomposition.
The decomposition results in the release of the active parent drug, along with formaldehyde and the carboxylic acid from the original pro-moiety (e.g., acetic acid).
This enzymatic "trigger" ensures that the active drug is released systemically after the prodrug has been absorbed.
The rate at which the active drug is released from its acetoxymethyl prodrug is not uniform and can be influenced by several biological factors. Understanding these factors is critical for predicting the pharmacokinetic profile of the prodrug.
Enzyme Isoforms and Distribution: Esterases are not a single enzyme but a superfamily with various isoforms, each having different substrate specificities and tissue distributions. The rate of hydrolysis can vary significantly between species (e.g., rodent plasma often has much higher esterase activity than human plasma), which can complicate preclinical to clinical translation. scirp.org The ubiquitous nature of these enzymes in plasma, the liver, and kidneys means that prodrug activation often begins as soon as the compound enters systemic circulation. scirp.org
pH Stability: While the primary cleavage mechanism is enzymatic, the chemical stability of the ester bond itself is pH-dependent. Most ester prodrugs are designed to be relatively stable at the low pH of the stomach to prevent premature hydrolysis before absorption. researchgate.net However, they must be labile enough to be cleaved at the physiological pH of blood and tissues (around 7.4). researchgate.net
Steric Hindrance: The molecular structure surrounding the ester bond can influence the rate of enzymatic hydrolysis. Significant steric hindrance near the cleavage site can slow down the rate of activation by preventing the enzyme from accessing the bond. uobabylon.edu.iq This principle can be used intentionally to modulate the drug release rate.
Case Studies of Acetoxymethyl Glycolate (B3277807) Analogues in Prodrug Research
Research into analogues of acetoxymethyl glycolate, such as glycolamide esters, provides valuable insights into how subtle structural modifications can tune the properties of a prodrug. A significant area of this research has focused on creating prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The carboxylic acid group common to many NSAIDs is responsible for their therapeutic action but is also a primary cause of gastrointestinal irritation. Masking this group via a biolabile ester is a common strategy to mitigate this side effect. researchgate.netmdpi.com
Studies on glycolamide ester prodrugs of various NSAIDs have demonstrated the viability of this approach. These esters are designed to remain intact in the acidic environment of the stomach but are rapidly hydrolyzed by plasma esterases to release the parent NSAID after absorption. researchgate.net Research has shown that N,N-disubstituted glycolamide esters are particularly effective, exhibiting high stability in aqueous solutions but extreme lability to enzymatic hydrolysis in human plasma, with cholinesterase being a key enzyme in their rapid bioconversion. nih.gov This combination of chemical stability and enzymatic lability is a hallmark of a well-designed prodrug.
For instance, studies on glycolamide ester prodrugs of niflumic acid showed that they were significantly more stable in acidic buffers (simulated gastric fluid, pH 1.3) than in human plasma. researchgate.net This differential stability is crucial for ensuring the prodrug passes through the stomach intact before releasing the active drug systemically. The rate of hydrolysis was found to be highly dependent on the specific chemical structure of the pro-moiety.
The following table summarizes kinetic data from studies on various NSAID glycolamide ester prodrugs, highlighting their stability in aqueous buffer versus their rapid cleavage in human plasma.
| Parent Drug | Prodrug Analogue Structure | t1/2 in Aqueous Buffer (pH 7.4) (hours) | t1/2 in Human Plasma (minutes) | Reference |
|---|---|---|---|---|
| Niflumic Acid | N,N-diethylglycolamide ester | ~53.3 | ~2.73 | researchgate.net |
| Niflumic Acid | N-methyl, N-cyclohexylglycolamide ester | ~16.1 | ~1.63 | researchgate.net |
| Flurbiprofen | N,N-diethylglycolamide ester | Stable | Rapid Hydrolysis | researchgate.net |
| Ibuprofen | Glycolamide ester | Stable in SGF (pH 1.2) | Rapid Hydrolysis | researchgate.net |
| Diclofenac | Glycolamide ester | Stable in SGF (pH 1.2) | Rapid Hydrolysis | researchgate.net |
Analytical and Spectroscopic Characterization Methods for Acetoxymethyl Glycolate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical technique used to separate the components of a mixture, allowing for the isolation and quantification of a target compound. For acetoxymethyl glycolate (B3277807), both gas and liquid chromatography, coupled with mass spectrometry, are invaluable for purity assessment and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.comresearchgate.net It is particularly suited for the analysis of volatile and thermally stable compounds. researchgate.net The GC separates components of a sample based on their boiling points and interactions with the stationary phase of the column, while the MS fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. cmbr-journal.com
For a polar molecule like acetoxymethyl glycolate, which contains a carboxylic acid group, derivatization is often a necessary step to increase its volatility and thermal stability for GC analysis. nih.gov This process involves chemically modifying the analyte; for instance, silylation agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the acidic proton into a less polar silyl (B83357) group, making the molecule more amenable to GC analysis. nih.gov
The resulting mass spectrum provides crucial information. The molecular ion peak helps to determine the molecular weight, and the fragmentation pattern offers structural clues that can be compared against spectral libraries for confirmation of the compound's identity. jmchemsci.com
| Parameter | Typical Value/Condition | Purpose |
| Column Type | HP-5MS (or equivalent) | Separation based on polarity |
| Carrier Gas | Helium | Inert gas to carry sample through the column |
| Injection Mode | Split/Splitless | Introduction of the sample into the GC system |
| Injector Temp. | ~250 °C | To ensure rapid volatilization of the sample |
| Oven Program | Temperature ramp (e.g., 60°C to 280°C) | To elute compounds with different boiling points |
| Ionization Mode | Electron Ionization (EI) | To fragment the molecule for mass analysis |
| Mass Analyzer | Quadrupole, Triple Quadrupole | To separate ions based on mass-to-charge ratio |
Table 1. Representative GC-MS Parameters for the Analysis of Derivatized Glycolates.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that is ideal for compounds that are not suitable for GC-MS due to low volatility or thermal instability. labrulez.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. labrulez.com This technique is well-suited for analyzing this compound in its native form without the need for derivatization.
Reversed-phase liquid chromatography (RPLC) is a commonly used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup allows for the effective separation of moderately polar compounds.
Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently employed in LC-MS that allows the molecule to be ionized with minimal fragmentation, which is useful for determining the molecular weight of the parent compound. labrulez.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to yield characteristic product ions. nih.gov
| Parameter | Typical Value/Condition | Purpose |
| Column Type | C18 Reversed-Phase | Separation of moderately polar compounds |
| Mobile Phase | Gradient of water and acetonitrile/methanol | To elute compounds with varying polarities |
| Flow Rate | 0.2 - 1.0 mL/min | To carry the sample through the LC system |
| Ionization Source | Electrospray Ionization (ESI) | To generate ions from the analyte for MS analysis |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | To measure the mass-to-charge ratio of ions |
| Detection Mode | Positive and/or Negative Ion Mode | To detect protonated [M+H]+ or deprotonated [M-H]- ions |
Table 2. Representative LC-MS Parameters for the Analysis of this compound.
Spectroscopic Techniques for Structural Elucidation
While chromatography can separate and help identify a compound, spectroscopy is essential for the definitive elucidation of its molecular structure. Techniques like NMR, FTIR, and X-ray crystallography provide detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov It provides information on the number and types of atoms, how they are connected, and their spatial relationships.
¹H NMR Spectroscopy: This technique provides information about the different types of protons (¹H nuclei) in a molecule. For this compound (CH₃COOCH₂OCH₂COOH), one would expect to see distinct signals for the methyl protons (CH₃), the two different methylene (B1212753) groups (OCH₂O and OCH₂C), and the acidic proton of the carboxylic acid (COOH). The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration gives the relative number of protons for each signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. nih.gov For this compound, distinct signals would be expected for the methyl carbon, the two methylene carbons, the ester carbonyl carbon, and the carboxylic acid carbonyl carbon. np-mrd.orghmdb.ca
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ CO- | ~2.1 | Singlet | 3H |
| -OCH₂ O- | ~5.4 | Singlet | 2H |
| -OCH₂ COOH | ~4.2 | Singlet | 2H |
| -COOH | ~10-12 | Broad Singlet | 1H |
Table 3. Predicted ¹H NMR Spectral Data for this compound.
| Assignment | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ CO- | ~20 |
| -OCH₂ COOH | ~60 |
| -OCH₂ O- | ~85 |
| CH₃C O- | ~170 |
| -C OOH | ~175 |
Table 4. Predicted ¹³C NMR Spectral Data for this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FTIR spectrum is a plot of infrared absorption versus wavenumber, where absorption peaks correspond to the characteristic vibrational frequencies of the functional groups. nih.gov
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H bond, the C-H bonds of the methyl and methylene groups, the ester C=O bond, the carboxylic acid C=O bond, and the C-O bonds. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Alkyl C-H | Stretching | 2950 - 2850 |
| Ester C=O | Stretching | ~1750 |
| Carboxylic Acid C=O | Stretching | ~1710 |
| C-O | Stretching | 1300 - 1000 |
Table 5. Expected Characteristic FTIR Absorption Bands for this compound.
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. thepharmajournal.comwikipedia.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. nih.gov The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com
By analyzing the positions and intensities of these spots, it is possible to calculate an electron density map of the molecule and, from that, determine the precise position of each atom in three-dimensional space. youtube.com This provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and stereochemistry. wikipedia.orgresearchgate.net The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of this compound, which can be a challenging step. nih.gov
| Structural Information Provided | Description |
| Atomic Coordinates | The precise x, y, and z coordinates of every atom in the crystal's unit cell. |
| Bond Lengths | The exact distances between bonded atoms, measured in angstroms (Å). wikipedia.org |
| Bond Angles | The angles formed by three consecutively bonded atoms. |
| Torsion Angles | The dihedral angles that describe the conformation around chemical bonds. |
| Crystal Packing | The arrangement of molecules relative to each other within the crystal lattice. |
Table 6. Structural Parameters Obtainable from X-ray Crystallography.
Advanced Characterization for Reaction Monitoring
In Situ Spectroscopic Methods
In situ spectroscopy allows for the continuous monitoring of a reaction mixture in its native environment without the need for sample extraction. spectroscopyonline.com This approach is particularly advantageous for studying reactions involving this compound, as it can capture transient species and provide immediate feedback on reaction parameters. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Near-infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective for monitoring reactions involving changes in specific functional groups. In the context of this compound, this technique can be used to track the synthesis or hydrolysis of the ester by monitoring the characteristic carbonyl (C=O) stretching vibrations. For instance, during the hydrolysis of this compound to glycolic acid and formaldehyde (B43269), the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak can be monitored in real-time. researchgate.netx-mol.net This provides a direct measure of the reaction rate and conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information, making it an excellent tool for in situ reaction monitoring. magritek.com By setting up a flow system connected to an NMR spectrometer, the reaction mixture can be continuously analyzed. magritek.com For the hydrolysis of this compound, ¹H NMR can be used to track the decrease in the signal intensity of the protons specific to the ester (e.g., the methylene protons of the glycolate moiety) and the corresponding increase in the signals for the products. magritek.com This allows for the simultaneous quantification of reactants and products, providing a comprehensive kinetic profile of the reaction. magritek.com
The table below illustrates hypothetical data that could be obtained from in situ monitoring of the hydrolysis of this compound.
| Reaction Time (minutes) | This compound Concentration (M) | Glycolic Acid Concentration (M) | Spectroscopic Signal (Arbitrary Units) |
| 0 | 1.00 | 0.00 | 100 (Ester C=O Peak) |
| 10 | 0.85 | 0.15 | 85 (Ester C=O Peak) |
| 20 | 0.72 | 0.28 | 72 (Ester C=O Peak) |
| 30 | 0.61 | 0.39 | 61 (Ester C=O Peak) |
| 60 | 0.37 | 0.63 | 37 (Ester C=O Peak) |
| 90 | 0.22 | 0.78 | 22 (Ester C=O Peak) |
| 120 | 0.13 | 0.87 | 13 (Ester C=O Peak) |
Kinetic Assay Development (e.g., for esterase activity)
The ester linkage in this compound makes it a potential substrate for esterase enzymes. Developing a kinetic assay is essential for quantifying the activity of these enzymes and understanding their interaction with the substrate. nih.govnih.gov Such assays are fundamental in biocatalysis, drug development, and diagnostics. bohrium.comresearchgate.net
Principle of the Assay: A common method for monitoring esterase activity is to detect the products of the hydrolysis reaction. nih.gov The enzymatic hydrolysis of this compound yields glycolic acid and formaldehyde. The production of glycolic acid leads to a decrease in the pH of the reaction medium. This change in pH can be monitored in real-time using a pH-sensitive indicator dye, such as phenol (B47542) red or bromothymol blue, and a UV/visible spectrophotometer. nih.gov The rate of color change of the dye is directly proportional to the rate of acid production and thus to the esterase activity.
Steps for Kinetic Assay Development: The development of a robust and reliable kinetic assay involves several key steps, as outlined in the table below. cradle.bioresearchgate.net
| Step | Description | Key Considerations |
| 1. Selection of Detection Method | Choose a suitable method to measure substrate depletion or product formation. | For this compound, a pH-based spectrophotometric assay is a viable option. Alternatives include HPLC or NMR to directly measure substrate and product concentrations. |
| 2. Optimization of Reaction Conditions | Determine the optimal pH, temperature, and buffer composition for the enzyme. | Esterase activity is highly dependent on pH and temperature. The buffer capacity must be low enough to allow for a detectable pH change but sufficient to maintain the enzyme's structural integrity. |
| 3. Substrate Concentration | Investigate the effect of this compound concentration on the reaction rate to determine kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). | The substrate concentration should ideally be varied around the expected Kₘ value to accurately determine the Michaelis-Menten kinetics. cradle.bio Substrate lipophilicity can also affect enzyme kinetics. nih.gov |
| 4. Enzyme Concentration | Establish a suitable enzyme concentration that results in a linear reaction rate over a measurable time period. | The initial reaction rate should be proportional to the enzyme concentration. |
| 5. Assay Validation | Assess the assay's performance in terms of precision, accuracy, and sensitivity. | This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the assay. nih.gov |
Hypothetical Kinetic Data: The following table presents hypothetical data from a kinetic assay measuring the activity of an esterase on this compound, which could be used to generate a Michaelis-Menten plot.
| This compound Concentration (mM) | Initial Reaction Rate (µM/min) |
| 0.5 | 25.0 |
| 1.0 | 45.5 |
| 2.0 | 71.4 |
| 5.0 | 111.1 |
| 10.0 | 142.9 |
| 20.0 | 166.7 |
This data allows for the calculation of key enzymatic parameters, providing quantitative insights into the catalytic efficiency of the esterase towards this compound.
Theoretical and Computational Studies on Acetoxymethyl Glycolate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of acetoxymethyl glycolate (B3277807). These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. nih.govwavefun.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. tue.nlrsc.org For acetoxymethyl glycolate, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine its optimized ground-state geometry, including bond lengths and angles. researchgate.net Such studies are foundational for understanding the molecule's fundamental structure and stability.
These calculations can also elucidate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dntb.gov.ua Furthermore, DFT is instrumental in mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of this compound. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering a theoretical basis for its reactivity. Similar DFT studies on related ester compounds have successfully correlated calculated parameters with experimental observations. dntb.gov.ua
| Calculated Property | Hypothetical Value for this compound | Significance |
|---|---|---|
| Ground State Energy | -532. Hartrees | Indicates the molecule's thermodynamic stability. |
| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| C=O Bond Length (Glycolate) | 1.21 Å | Provides insight into the strength and character of the carbonyl bond. |
| C-O-C Bond Angle (Ester) | 116° | Defines the local geometry around the ester linkage. |
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these "frontier orbitals" govern many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. dntb.gov.uaucsb.edu
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the glycolate and ester groups, which possess lone pairs of electrons. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group, which is a characteristic electrophilic site in esters. ucsb.edu Understanding the distribution and energies of these orbitals is essential for predicting how this compound will interact with other molecules and participate in chemical reactions.
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| HOMO Energy | -9.8 eV | Indicates the energy required to remove an electron; related to ionization potential. |
| LUMO Energy | 1.2 eV | Indicates the energy released when an electron is added; related to electron affinity. |
| HOMO-LUMO Gap | 11.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Enzyme Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.gov
For this compound, MD simulations can reveal the preferred conformations of the molecule in an aqueous solution. This is crucial as the molecule's shape can significantly influence its biological activity. Such simulations can identify stable rotamers and the energy barriers between them, offering a detailed picture of the molecule's conformational landscape. Studies on similar flexible molecules have demonstrated the power of MD in correlating conformational preferences with experimental data.
Furthermore, MD simulations are invaluable for studying the interaction of this compound with enzymes. By placing the molecule in the active site of a relevant enzyme, such as an esterase, MD can simulate the binding process and the stability of the enzyme-substrate complex. nih.gov These simulations can highlight key intermolecular interactions, like hydrogen bonds and van der Waals forces, that are critical for substrate recognition and binding.
In Silico Modeling for Biotransformation Pathway Prediction and Enzyme-Substrate Docking
In silico modeling encompasses a variety of computational techniques used to predict the biological fate of a molecule. bohrium.com For this compound, these methods can be used to forecast its metabolic pathways and to visualize its binding to specific enzymes.
Biotransformation pathway prediction tools utilize databases of known metabolic reactions to predict how a molecule might be modified by metabolic enzymes. For this compound, these tools would likely predict hydrolysis of the ester linkages by esterases as a primary metabolic route. nih.govresearchgate.net This would release glycolic acid, formaldehyde (B43269), and acetic acid.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov Docking studies can be used to place this compound into the active site of an enzyme, such as human carboxylesterase, to predict its binding mode and affinity. nih.gov The results of docking are often scored to estimate the strength of the interaction, providing a rank-ordering of potential substrates or inhibitors. nih.govresearchgate.net These studies are instrumental in understanding the molecular basis of enzyme-substrate specificity. researchgate.net
| Enzyme Target | Hypothetical Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Human Carboxylesterase 1 | -6.5 | Ser202, His440, Glu318 | Hydrogen bonding, covalent interaction |
| Porcine Liver Esterase | -5.8 | Ser198, His438, Gly116 | Hydrogen bonding, van der Waals |
Development of Predictive Models for Chemical Reactivity and Stability
Predictive modeling combines computational chemistry and statistical methods to forecast the properties of molecules. For this compound, models can be developed to predict its chemical reactivity and stability under various conditions.
Quantitative Structure-Property Relationship (QSPR) models can be built to correlate structural or quantum-chemical descriptors of a series of related esters with their experimentally determined stability, such as their hydrolysis rate. bohrium.com These models can then be used to predict the stability of this compound.
Furthermore, computational methods can be used to model degradation pathways. For example, the hydrolysis of the ester bonds in this compound can be modeled using quantum chemical methods to calculate the activation energies for different reaction mechanisms (e.g., acid-catalyzed, base-catalyzed, and neutral hydrolysis). These theoretical calculations can help in predicting the shelf-life of formulations containing this compound. Accelerated stability assessment programs (ASAP) often utilize such underlying kinetic models to predict long-term stability from short-term experimental data. springernature.comresearchgate.netnih.govacdlabs.com
Applications in Advanced Organic Synthesis and Biocatalysis Research
Acetoxymethyl Glycolate (B3277807) as a Building Block in Complex Molecule Synthesis
While specific documented applications of acetoxymethyl glycolate are specialized, its structure is representative of functionalized building blocks utilized in complex organic synthesis. Small, oxygenated molecules serve as fundamental synthons for constructing larger, more elaborate molecular architectures, including polyoxygenated scaffolds and natural products. rroij.comnih.gov The utility of such building blocks lies in their pre-installed functional groups, which can guide stereochemistry and provide reactive sites for subsequent transformations. nih.govrsc.org
The synthesis of polyoxygenated scaffolds—structures containing multiple hydroxyl or ether functional groups—is a cornerstone of modern organic chemistry, particularly in the creation of carbohydrate-like molecules and other complex targets. researchgate.net The stereoselective control of these syntheses is critical, and chemists often employ chiral building blocks derived from the "chiral pool" to impart the desired stereochemistry to the final product. rroij.com
A molecule like this compound possesses multiple oxygen-containing functional groups (an ester, an ether linkage, and another ester). In principle, such C2 units can be incorporated into larger carbon chains. The acetoxymethyl ether group, for instance, is a known motif used to mask polar functionalities, which could be strategically removed later in a synthetic sequence. nih.gov The development of methods for the controlled chemical synthesis of complex carbohydrates and other polyoxygenated molecules remains a demanding area of research, highlighting the continuous need for versatile and efficient building blocks. nih.gov
Natural products exhibit immense structural and biological diversity, often serving as scaffolds for drug discovery. engineering.org.cn Their total synthesis is a significant challenge that drives the development of new synthetic methodologies. nih.gov The assembly of these complex molecules frequently relies on the strategic use of smaller, readily available building blocks that contain key functional groups and stereocenters. rroij.comrsc.org
Glycolate derivatives fit the profile of simple building blocks that can be elaborated into more complex structures. The functional group handles on a molecule like this compound allow for various chemical modifications. While complex carbohydrates are common starting materials, simpler chiral molecules also play a crucial role. rroij.com The ability to modify and integrate these simple units is fundamental to the logic of total synthesis, allowing for the construction of intricate natural product skeletons. engineering.org.cn
Biocatalytic Transformations Involving Glycolate Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming small molecules. Enzymes can operate under mild conditions and exhibit high specificity, reducing the formation of byproducts. mdpi.com Glycolate and its derivatives are valuable substrates in biocatalytic processes, particularly for the production of fine chemicals.
Glycolate oxidase (GO) is an FMN-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate (B1226380), with the concomitant reduction of oxygen to hydrogen peroxide. nih.govnih.gov Glyoxylate and its esters are valuable platform chemicals used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. mdpi.comnih.gov
| Substrate | Biocatalyst(s) | Product | Application |
| Glycolate | Glycolate Oxidase (GO) | Glyoxylate | Platform chemical for pharmaceuticals, flavors, and agrochemicals. nih.gov |
| Methyl Glycolate | GO and Catalase | Methyl Glyoxylate | Value-added use of an industrial by-product. mdpi.com |
| Ethylene (B1197577) Glycol | Glycerol Oxidase and Catalase | Glyoxal | Alternative to high-temperature chemical synthesis. researchgate.net |
This table summarizes enzymatic oxidation reactions involving glycolate and related derivatives for the production of fine chemicals.
The industrial application of native glycolate oxidases is often limited by their relatively low catalytic activity and stability. nih.govdntb.gov.ua To overcome these limitations, researchers have employed protein engineering techniques such as semi-rational design and directed evolution to enhance enzyme performance. mdpi.comnih.gov
| Enzyme Variant | Engineering Strategy | Fold Increase in kcat/Km | Reference |
| GST-Gly-Ser-Gly-CreGO-Y27S/V111G/V212R | Semi-rational design | 6x | dntb.gov.ua |
| VsHGB-GSG-SoGOXmut-GGGGS-HpCAT | Directed evolution and fusion expression | 1.9x (yield increase) | mdpi.com |
This table highlights examples of engineered glycolate oxidase variants and their improved catalytic properties.
Broader Metabolic and Biochemical Context of Glycolate in Research
Glycolate (B3277807) Metabolism in Microbial and Plant Systems
Glycolate, a small two-carbon molecule, is a central metabolite in various biological systems, playing a crucial role in the carbon metabolism of plants, algae, and microorganisms. Its metabolic pathways are of significant interest in research due to their impact on photosynthetic efficiency and their potential for biotechnological applications.
In C3 plants and algae, glycolate is primarily produced through the process of photorespiration. This metabolic pathway is initiated by the oxygenase activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which is the same enzyme responsible for carbon fixation in photosynthesis. nih.gov When RuBisCO reacts with oxygen instead of carbon dioxide, it produces one molecule of 3-phosphoglycerate (B1209933) (PGA) and one molecule of 2-phosphoglycolate (B1263510) (2-PG). nih.gov The 2-PG is then rapidly dephosphorylated to form glycolate. anec.org
The photorespiratory pathway is a complex process that involves the chloroplast, peroxisomes, and mitochondria. nih.gov Glycolate is transported out of the chloroplast to the peroxisome, where it is oxidized to glyoxylate (B1226380). anec.org This reaction is catalyzed by glycolate oxidase in higher plants, while many algae utilize a glycolate dehydrogenase. tandfonline.com The glyoxylate is then aminated to form glycine (B1666218), which is subsequently transported to the mitochondria. In the mitochondria, two molecules of glycine are converted to one molecule of serine, releasing carbon dioxide and ammonia (B1221849). anec.org The serine is eventually converted back to glycerate and then to 3-PGA, which can re-enter the Calvin cycle.
Photorespiration is generally considered a wasteful process in C3 plants as it leads to the loss of fixed carbon and energy. illinois.edunih.gov Depending on environmental conditions such as temperature, photorespiration can significantly reduce the efficiency of photosynthesis. nih.govlsu.edu Consequently, there is considerable research interest in engineering alternative, more efficient pathways for glycolate metabolism to enhance crop productivity. illinois.edulsu.eduplantae.org
Interactive Table: Key Enzymes in the Photorespiratory Glycolate Pathway
| Enzyme | Substrate | Product | Cellular Location | Organism Type |
|---|---|---|---|---|
| RuBisCO (oxygenase activity) | Ribulose-1,5-bisphosphate + O₂ | 2-Phosphoglycolate + 3-Phosphoglycerate | Chloroplast | C3 Plants, Algae |
| Phosphoglycolate Phosphatase | 2-Phosphoglycolate | Glycolate | Chloroplast | C3 Plants, Algae |
| Glycolate Oxidase | Glycolate | Glyoxylate + H₂O₂ | Peroxisome | C3 Plants |
| Glycolate Dehydrogenase | Glycolate | Glyoxylate | Chloroplast/Mitochondria | Algae, Cyanobacteria |
| Serine-glyoxylate aminotransferase | Glyoxylate + Serine | Glycine + Hydroxypyruvate | Peroxisome | C3 Plants |
In the green alga Chlamydomonas reinhardtii, the metabolism of glycolate has been studied extensively. While it possesses a photorespiratory pathway, some research suggests it may be less efficient than in higher plants, leading to the excretion of glycolate under certain conditions. nih.govnih.govillinois.edu The cia5 mutant of C. reinhardtii, which lacks a functional carbon-concentrating mechanism (CCM), has been shown to accumulate and excrete significant amounts of glycolate. illinois.edu
Microorganisms exhibit diverse pathways for both the production and assimilation of glycolate. Many microbes can utilize glycolate as a sole carbon and energy source. The assimilation of glycolate typically begins with its oxidation to glyoxylate. asm.org From glyoxylate, several metabolic routes are possible. One common pathway is the glyoxylate cycle, an anabolic pathway that allows for the net conversion of two-carbon compounds like acetate (B1210297) (and by extension, glycolate) into four-carbon dicarboxylic acids, such as succinate (B1194679) and malate (B86768). wikipedia.orgnih.govproteopedia.org The key enzymes of this cycle are isocitrate lyase and malate synthase. wikipedia.orgnih.govproteopedia.org This cycle is crucial for the growth of many bacteria and fungi on C2 compounds. wikipedia.orgnih.govresearchgate.net
Another pathway for glyoxylate assimilation is the glycerate pathway, found in bacteria like Escherichia coli. In this pathway, two molecules of glyoxylate are converted to one molecule of 2-phosphoglycerate, with the release of one molecule of carbon dioxide. asm.org
Metabolic engineering efforts have focused on harnessing and optimizing these microbial pathways for the biotechnological production of glycolate from various renewable feedstocks, including glucose and xylose. nih.govacs.orgresearchgate.netresearchgate.netnih.gov For instance, E. coli has been engineered to produce glycolate from glucose by enhancing the flux through the glyoxylate shunt and introducing a glyoxylate reductase to convert glyoxylate to glycolate. nih.gov Similarly, pathways have been engineered to produce glycolate from xylose, a major component of lignocellulosic biomass. acs.orgresearchgate.netresearchgate.netnih.gov
Interactive Table: Microbial Pathways for Glycolate Production from Xylose
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) |
|---|---|---|---|---|
| Engineered E. coli | Introduction of xylose dehydrogenase and xylonolactonase from Caulobacter crescentus, deletion of ackA | Xylose | 43.60 ± 1.22 | 0.46 ± 0.03 |
Interplay of Acetoxymethyl Glycolate with Endogenous Metabolic Processes in Research Models
A comprehensive search of the scientific literature did not yield any specific information on the compound "this compound" or its interaction with endogenous metabolic processes in any research models. The available research focuses on related compounds such as methyl glycolate and the general class of acetoxymethyl esters, which are often used as prodrugs to enhance the cellular uptake of other molecules. However, no studies concerning the direct metabolic effects of this compound itself have been identified.
Future Research Directions and Methodological Advancements
Development of Novel Acetoxymethyl Glycolate (B3277807) Analogues for Targeted Research Applications
Future research is anticipated to focus on the rational design and synthesis of novel analogues of acetoxymethyl glycolate. This involves the targeted modification of its chemical structure to modulate its physicochemical properties, such as hydrophilicity, and to introduce specific functionalities. The synthesis of such analogues can be achieved through various organic chemistry reactions, including tandem Wittig rearrangement/aldol (B89426) reactions, which allow for the creation of complex molecules with precise stereochemistry. organic-chemistry.orgnih.gov The development of these new compounds will enable more targeted research applications. By altering the ester group or modifying the glycolate backbone, researchers can create probes to investigate biological processes or develop derivatives with enhanced properties for specific industrial uses.
Key areas for the development of novel analogues include:
Introduction of Reporter Groups: Incorporating fluorescent tags or other reporter molecules to facilitate the tracking and visualization of this compound and its metabolites within biological systems.
Modification of the Acetal (B89532) Moiety: Altering the acetal group to influence the rate of hydrolysis and the release of glycolic acid and formaldehyde (B43269), allowing for the development of controlled-release systems.
Synthesis of Polymerizable Analogues: Creating derivatives with polymerizable functional groups to enable their incorporation into novel biodegradable polymers with tailored properties.
The synthesis of these analogues will likely employ both traditional chemical methods and modern catalytic approaches to achieve high yields and selectivity. google.comchemicalbook.com
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental techniques is poised to significantly advance the understanding and application of this compound. encyclopedia.pubnih.gov This integrated approach allows for the in silico prediction of molecular properties and reaction mechanisms, which can then be validated and refined through laboratory experiments. encyclopedia.pubnih.govmdpi.com Such a strategy accelerates the research and development process by reducing the number of required experiments and providing deeper insights into the molecular behavior of this compound. nih.govmdpi.com
Future advancements in this area are expected to involve:
Quantum Chemical Calculations: Utilizing high-level quantum chemical calculations to elucidate the mechanisms of reactions involving this compound, such as its formation and hydrolysis. pku.edu.cn These calculations can provide detailed information about transition states and reaction energetics. pku.edu.cnresearchgate.net
Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the interactions of this compound with biological macromolecules, such as enzymes. These simulations can reveal the binding modes and conformational changes that govern these interactions.
Predictive Modeling for Property Design: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of novel this compound analogues. nih.gov
The integration of these computational tools with experimental data from techniques like NMR spectroscopy and mass spectrometry will provide a comprehensive understanding of this compound at the molecular level. nih.gov
Exploration of New Biocatalytic Routes for Glycolate Transformations
The use of enzymes and whole-cell biocatalysts offers a green and sustainable alternative to traditional chemical methods for the synthesis and transformation of glycolate esters. epa.govresearchgate.netnih.gov Future research will likely focus on the discovery and engineering of novel enzymes for more efficient and selective biocatalytic routes.
Key research directions include:
Enzyme Discovery: Screening for novel lipases and esterases from diverse microbial sources with improved activity and stability for the synthesis of this compound and its analogues. mdpi.com
Enzyme Engineering: Utilizing protein engineering techniques, such as directed evolution and rational design, to enhance the catalytic efficiency, substrate specificity, and stability of existing enzymes.
Whole-Cell Biotransformation: Developing engineered microorganisms that can produce glycolic acid from renewable feedstocks, which can then be converted to this compound. researchgate.netresearchgate.net This approach can lead to more cost-effective and environmentally friendly production processes. researchgate.net
Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize complex molecules from simple precursors in a one-pot process, minimizing downstream processing steps. researchgate.net
The development of robust biocatalytic systems will not only improve the sustainability of this compound production but also open up new possibilities for the synthesis of novel glycolate-based compounds. researchgate.net
Mechanistic Elucidation of Enzyme-Substrate Interactions at a Molecular Level
A fundamental understanding of how enzymes interact with this compound at the molecular level is crucial for the rational design of biocatalysts and the development of targeted inhibitors. Future research will employ a combination of structural biology, computational modeling, and kinetic studies to elucidate these mechanisms in detail.
Areas of focus will include:
X-ray Crystallography and Cryo-Electron Microscopy: Determining the three-dimensional structures of enzyme-substrate complexes to visualize the precise interactions in the active site.
Molecular Docking and Molecular Dynamics Simulations: Using computational methods to model the binding of this compound and its analogues to enzyme active sites, predicting binding affinities and identifying key interacting residues. nih.govnih.gov
Enzyme Kinetics and Site-Directed Mutagenesis: Performing kinetic studies to determine the catalytic parameters of enzyme-catalyzed reactions and using site-directed mutagenesis to probe the role of specific amino acid residues in substrate binding and catalysis. unc.edu
These detailed mechanistic insights will guide the engineering of enzymes with improved properties and the design of potent and selective inhibitors for therapeutic or industrial applications.
Expanding the Scope of this compound in Synthetic Biology Research
Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. This compound and its metabolic precursor, glycolic acid, are emerging as important molecules in this field. Future research will explore new ways to incorporate glycolate metabolism into engineered biological systems. mdpi.com
Promising avenues of research include:
Metabolic Engineering for Enhanced Production: Engineering metabolic pathways in microorganisms to increase the production of glycolic acid from renewable resources like glucose or xylose. researchgate.netresearchgate.netresearchgate.net This can involve the overexpression of key enzymes and the knockout of competing pathways. researchgate.net
Installation of Synthetic Glycolate Metabolic Pathways: Introducing synthetic metabolic pathways into plants and other organisms to improve photosynthetic efficiency and biomass production. nih.govillinois.eduplantae.orgnih.govresearchgate.net By creating alternative routes for glycolate metabolism, it is possible to bypass the energy-intensive photorespiration process. nih.govillinois.eduplantae.orgnih.gov
Metabolic Glycoengineering: Utilizing derivatives of glycolic acid in metabolic glycoengineering to modify the surface of cells with unnatural sugars. frontiersin.orgnih.gov This can be used to alter cell adhesion, signaling, and other cellular processes for therapeutic and research applications. frontiersin.orgnih.gov
The integration of this compound and its related metabolic pathways into synthetic biology holds significant potential for developing sustainable bioproduction platforms and enhancing the productivity of crops.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
